molecular formula C12H8N2O B8276044 6H-Benzo[c][2,6]naphthyridine-5-one

6H-Benzo[c][2,6]naphthyridine-5-one

Cat. No.: B8276044
M. Wt: 196.20 g/mol
InChI Key: CYFOZQURXNCMDH-UHFFFAOYSA-N
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Description

6H-Benzo[c][2,6]naphthyridine-5-one is a bicyclic heteroaromatic compound characterized by a fused naphthyridine core with a ketone group at the 5-position. This compound is synthesized via substitution reactions under basic conditions, as seen in the preparation of dihydro-1,6-naphthyridin-5(6H)-one derivatives (e.g., 12a–12t) starting from chlorinated precursors like 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one . Its applications span medicinal chemistry and materials science, though specific biological activities require further exploration.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6H-benzo[c][2,6]naphthyridin-5-one

InChI

InChI=1S/C12H8N2O/c15-12-9-5-6-13-7-10(9)8-3-1-2-4-11(8)14-12/h1-7H,(H,14,15)

InChI Key

CYFOZQURXNCMDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 6H-Benzo[c][2,6]naphthyridine-5-one include:

  • 10H-Benzo[b][1,8]naphthyridine-5-one: Differs in the position of the nitrogen atoms and fused rings, leading to altered electronic properties. Schiff base derivatives of this compound (e.g., 4-[(1E)-(arylimino)methyl]-10H-benzo[b][1,8]naphthyridine-5-one) exhibit modified solubility and reactivity due to imine substituents .
  • Benzo[c][1,5]naphthyridine-5-oxide : Features an oxygen atom at the 5-position, enhancing polarity and dipolarophilic reactivity, as demonstrated in reactions with acetylenedicarboxylates .
  • Benzo[b]naphtho[2,3-d]thiophene : Replaces a nitrogen atom with sulfur, significantly altering aromaticity and redox behavior .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key IR Absorptions (cm⁻¹)
This compound 210–215 (decomp.) Low in H₂O 1680 (C=O), 1600 (C=N)
10H-Benzo[b][1,8]naphthyridine-5-one 185–190 Moderate in DMSO 1665 (C=O), 1620 (C=N)
Benzo[c]chromen-6-one (Compound 2) 175–180 High in CHCl₃ 1715 (C=O), 1595 (C=C)

Data inferred from Tables 1 in and , and synthesis descriptions in .

Data Tables

Table 2: Structural Variations and Effects

Compound Key Structural Feature Impact on Properties
This compound Ketone at 5-position Enhances hydrogen-bonding capacity
Benzo[b]naphtho[2,3-d]thiophene Sulfur heteroatom Increases lipophilicity
Benzo[c][1,5]naphthyridine-5-oxide Oxygen at 5-position Boosts dipolarophilic reactivity

Based on .

Preparation Methods

Friedländer Condensation: A Foundational Approach

The Friedländer reaction remains a cornerstone for synthesizing fused naphthyridines due to its adaptability in forming heterocyclic frameworks. For 6H-Benzo[c][2, naphthyridine-5-one, this method involves the condensation of 3-amino-4-pyridinecarbaldehyde 1 with cyclic ketones such as cyclohexanone 2 under basic conditions (Scheme 1) .

Scheme 1 : Friedländer Synthesis of 6H-Benzo[c] naphthyridine-5-one

  • Reagents : 3-Amino-4-pyridinecarbaldehyde (1.0 eq), cyclohexanone (1.2 eq), t-BuOK (2.0 eq), t-BuOH, reflux, 12 h.

  • Dehydrogenation : Pd/C (10% w/w), diphenyl ether, 180°C, 4 h.

The reaction proceeds via enamine formation, followed by cyclodehydration to yield the tetrahydro intermediate 3 , which is subsequently dehydrogenated to the aromatic product 4 (6H-Benzo[c][2, naphthyridine-5-one) . Yields typically range from 60–75%, with electron-withdrawing substituents on the ketone enhancing cyclization efficiency .

Skraup Cyclization: Acid-Mediated Annulation

The Skraup method, employing acidic conditions to facilitate ring closure, has been adapted for naphthyridine synthesis. A representative protocol involves heating 2-chloro-3-nitrobenzoic acid 5 with 4-amino-2-methoxypyridine 6 in concentrated sulfuric acid (Scheme 2) .

Scheme 2 : Skraup Synthesis of 6H-Benzo[c] naphthyridine-5-one

  • Cyclization : 2-Chloro-3-nitrobenzoic acid (1.0 eq), 4-amino-2-methoxypyridine (1.1 eq), H2SO4, 100°C, 6 h.

  • Aromatization : DDQ (1.5 eq), CH2Cl2, rt, 2 h.

Initial cyclization yields the dihydro intermediate 7 , which undergoes oxidative aromatization using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to afford the target compound 8 in 68% overall yield . This method is particularly effective for introducing nitro or chloro substituents at strategic positions .

[4+2] Cycloaddition: Microwave-Assisted Strategies

Intramolecular Diels-Alder (DA) reactions under microwave irradiation offer a rapid route to the benzo[c]-fused system. A notable example utilizes o-furyl(allylamino)pyridine 9 as a diene precursor (Scheme 3) .

Scheme 3 : Diels-Alder Approach to 6H-Benzo[c] naphthyridine-5-one

  • Cycloaddition : o-Furyl(allylamino)pyridine (1.0 eq), HCOOH (cat.), microwave, 150°C, 20 min.

  • Aromatization : Air, UV light, 24 h.

The DA adduct 10 spontaneously undergoes ring opening and dehydrogenation to yield 5,6-dihydrobenzo[c][2, naphthyridine 11 , which is oxidized to 12 (6H-Benzo[c] naphthyridine-5-one) under aerobic conditions . Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >70% .

Oxidative Cyclization: Formic Acid-Mediated Annulation

Recent work demonstrates the utility of formic acid in promoting oxidative cyclization of chromeno-pyridine precursors. For instance, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine 13 undergoes intramolecular cyclization in HCOOH to form benzo[c] naphthyridine-5-one 14 (Scheme 4) .

Scheme 4 : Oxidative Cyclization Pathway

  • Cyclization : Precursor 13 (1.0 eq), HCOOH, 80°C, 4 h.

  • Aromatization : In situ dehydrogenation.

This method achieves 82% yield by leveraging the proximity of hydroxyl and ketone groups, with NMR studies confirming a stepwise mechanism involving hemiketal formation followed by dehydration .

Rearrangement Reactions: Ring Contraction Pathways

Hexahydro-pyrrolo[2,1-c] benzodiazepine-2,5,11-trione 15 rearranges to 3,5-dichlorobenzo[c] naphthyridine 16 upon heating in POCl3 (Scheme 5) .

Scheme 5 : Diazepine Rearrangement to Naphthyridine

  • Reaction : Precursor 15 (1.0 eq), POCl3, 140°C, 3 h.

  • Workup : Aqueous NaHCO3, extraction.

X-ray crystallography confirms the product’s structure, with the reaction proceeding via N-acyliminium intermediate formation and subsequent ring contraction . Yields reach 45–50%, making this a niche but valuable route for chlorinated derivatives .

Comparative Analysis of Synthetic Methods

Table 1 : Key Parameters for 6H-Benzo[c][2, naphthyridine-5-one Synthesis

MethodStarting MaterialsConditionsYield (%)Reference
Friedländer3-Amino-4-pyridinecarbaldehydet-BuOK, Pd/C75
Skraup2-Chloro-3-nitrobenzoic acidH2SO4, DDQ68
Diels-Aldero-Furyl(allylamino)pyridineMicrowave, HCOOH72
Oxidative CyclizationChromeno-pyridineHCOOH, 80°C82
RearrangementBenzodiazepine trionePOCl3, 140°C48

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